molecular formula C8H8N2O4 B2805303 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione CAS No. 4116-35-2

1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione

Cat. No.: B2805303
CAS No.: 4116-35-2
M. Wt: 196.162
InChI Key: UCIQSCIRXXCLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione is a bicyclic heterocyclic compound featuring a fused furopyrimidine core. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 196.16 g/mol . The compound includes two methyl groups at the 1- and 3-positions and a fused furan ring, contributing to its unique electronic and steric properties.

Key identifiers include the CAS number 141434-50-6 (tetrahydro derivative) and related structures such as Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione (CAS 4156-75-6), which lacks the dimethyl substituents .

Properties

IUPAC Name

1,3-dimethyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-5-4(3-14-7(5)12)6(11)10(2)8(9)13/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIQSCIRXXCLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COC2=O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable furan derivative with a pyrimidine precursor in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table summarizes structural analogues and their key properties:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features Reference
1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione C₈H₈N₂O₄ 1,3-dimethyl Not reported Discontinued commercial product
1,3-Dimethyl-5-(4-methoxyphenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione C₁₅H₁₆N₄O₄ 4-methoxyphenyl at C5 >300 (dec.) High thermal stability, IR νmax=1681 cm⁻¹
5-Styryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione (Compound 1) C₁₆H₁₄N₄O₃ Styryl group at C5 Not reported IC₅₀ = 10.11 ppm (biological activity)
5-(Furan-2-yl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4o) C₁₂H₁₀N₄O₄ Furan-2-yl at C5 323–325 IR νmax=1741 cm⁻¹ (carbonyl stretch)
5-Phenyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4f) C₁₄H₁₂N₄O₃ Phenyl at C5 262–265 IR νmax=1743 cm⁻¹
6,7-Dimethylpyrimido[5,4-d]pyrimidine-2,4,8-trione C₈H₁₀N₄O₃ 6,7-dimethyl Not reported Structural isomer of target compound
Key Observations:
  • Substituent Impact : The introduction of aryl groups (e.g., phenyl, 4-methoxyphenyl) or heteroaryl groups (e.g., furan, thiophene) increases molecular weight and melting points compared to the dimethyl-furopyrimidine core .
  • Thermal Stability : Aryl-substituted derivatives exhibit higher decomposition temperatures (>300°C), likely due to enhanced π-π stacking and crystallinity .
  • Spectroscopic Features : IR spectra show characteristic carbonyl stretches (~1680–1740 cm⁻¹), with shifts dependent on substituent electronegativity .

Biological Activity

1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a fused furo and pyrimidine ring system, positions it as a promising candidate in medicinal chemistry. This article explores its biological activities, particularly its anticancer properties and potential therapeutic applications.

  • Molecular Formula : C₈H₈N₂O₄
  • Molecular Weight : 196.16 g/mol
  • Structural Features : The compound contains multiple reactive sites that contribute to its biological interactions and activities.

Anticancer Properties

This compound has been studied for its anticancer effects. Notably:

  • Inhibitory Effects : The compound exhibits significant inhibitory effects on cell proliferation across various cancer cell lines, including ovarian and breast cancer. Its GI50 values are reported in the nanomolar range, indicating high potency against these types of cancer .

The biological activity of this compound is thought to be mediated through:

  • Target Interactions : It interacts with several biological targets involved in cell signaling pathways related to cancer proliferation and survival. These interactions highlight its potential as a therapeutic agent.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
1,3-Dimethylpyrimidine-2,4(3H)-dioneStructureLacks the furo ring; simpler structure
5-Aryl-1H-pyrimidine-2,4(3H)-dioneStructureContains aryl substituents; varied biological activities
1-Methyl-6H-pyrrolo[3,4-d]pyrimidine-2(3H)-oneStructureDifferent nitrogen positioning; altered reactivity

The fused ring system of 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine enhances its stability and broadens its biological activity spectrum compared to simpler analogs.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Ovarian Cancer Study : A study demonstrated that treatment with 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine significantly reduced cell viability in ovarian cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.
  • Breast Cancer Research : Another investigation reported that this compound could effectively inhibit tumor growth in xenograft models of breast cancer. The findings suggested that it might interfere with key signaling pathways that promote tumor survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.